molecular formula C26H19F3N4O3 B2955645 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358706-92-9

3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2955645
CAS-Nummer: 1358706-92-9
Molekulargewicht: 492.458
InChI-Schlüssel: QSNJFDPHEGMDNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which shares a similar structural motif with the queried compound. The research aimed at developing potent cytotoxins, revealing the compound's potential in organic synthesis and medicinal applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Material Science Applications

In the field of material science, Huang et al. (2006) synthesized a series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and serve as effective electron-transport materials for organic light-emitting devices. This highlights the potential use of the compound in the development of new materials for electronic applications (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showcasing the compound's relevance in the development of herbicides and potential therapeutic agents. This research underscores the compound's applicability in drug discovery and agricultural chemistry (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).

Bioactive Compound Synthesis

Poorirani et al. (2018) focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. The study emphasizes the compound's utility in synthesizing bioactive molecules with potential applications in cancer therapy (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine, which is then coupled with 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "3-nitro-4-(trifluoromethyl)aniline", "3,4-dimethylaniline", "2-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Nitration: 3-nitro-4-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-(trifluoromethyl)nitrobenzene.", "b. Reduction: 3-nitro-4-(trifluoromethyl)nitrobenzene is reduced using sodium hydride in ethyl acetate to yield 3-amino-4-(trifluoromethyl)aniline.", "c. Cyclization: 3-amino-4-(trifluoromethyl)aniline is cyclized using 2-chloro-3-nitrobenzoic acid and thionyl chloride to yield 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Azide formation: 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is reacted with sodium azide in DMF to yield the corresponding azide intermediate.", "b. Reduction: The azide intermediate is reduced using triethylamine and acetic anhydride to yield the corresponding amine intermediate.", "c. Coupling: The amine intermediate is coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine using sodium hydroxide in acetic acid to yield the final product, 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS-Nummer

1358706-92-9

Molekularformel

C26H19F3N4O3

Molekulargewicht

492.458

IUPAC-Name

3-(3,4-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c1-15-7-12-19(13-16(15)2)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-8-10-18(11-9-17)26(27,28)29/h3-13H,14H2,1-2H3

InChI-Schlüssel

QSNJFDPHEGMDNM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.